Erbstatin

Description

This compound has been reported in Streptomyces with data available.

from actinomycetes; an inhibitor of EGF-receptor kinase & other protein-tyrosine kinases; structure in first source

Properties

CAS No. |

100827-28-9 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

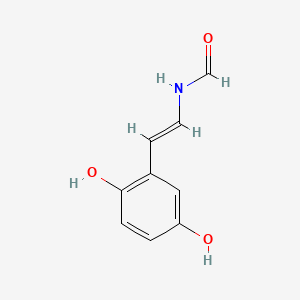

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |

InChI |

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+ |

InChI Key |

SIHZWGODIRRSRA-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/NC=O)O |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CNC=O)O |

Appearance |

Solid powder |

Other CAS No. |

100827-28-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Erbstatin |

Origin of Product |

United States |

Foundational & Exploratory

Erbstatin's Mechanism of Action on EGFR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbstatin, a naturally derived hydroquinone, is a pioneering inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with EGFR. It consolidates quantitative data on its inhibitory activity, details relevant experimental methodologies, and visually represents the key pathways and processes involved. While a co-crystal structure of this compound with the EGFR kinase domain remains elusive, kinetic studies have elucidated its classification as a reversible, partial competitive inhibitor. This guide serves as a foundational resource for researchers exploring EGFR inhibition and the broader field of tyrosine kinase signaling.

Introduction to this compound and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, differentiation, survival, and migration.[3][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3]

This compound, isolated from Streptomyces sp., was one of the first identified inhibitors of tyrosine kinases.[5] Its chemical structure is N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide.[6][7][8] this compound exhibits a selective inhibitory effect on receptor tyrosine kinases like EGFR without significantly affecting serine/threonine kinases such as cAMP-dependent protein kinase or protein kinase C.[5]

Mechanism of Action: Kinetic Insights

Kinetic analyses have been instrumental in defining the precise mechanism by which this compound inhibits EGFR's catalytic activity. Studies have demonstrated that this compound acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate.[9] This indicates that this compound can bind to the EGFR kinase domain regardless of whether ATP or the substrate is bound, but its binding affects the affinity of the enzyme for both. This is distinct from a purely competitive inhibitor, which would bind only to the free enzyme, or a non-competitive inhibitor, which would bind to both the free enzyme and the enzyme-substrate complex with equal affinity.

The classification as a "partial" inhibitor suggests that the this compound-bound EGFR-substrate complex can still proceed to form product, albeit at a significantly reduced rate compared to the uninhibited enzyme. This nuanced mechanism suggests that this compound binds to a site on the EGFR kinase domain that is distinct from the immediate ATP and peptide binding pockets, but allosterically influences their binding.[9]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against EGFR has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system, including the source of the enzyme (recombinant vs. cellular), the specific substrates and their concentrations, and the cell lines used in cellular assays.

| Assay Type | Target | Reported IC50 | Reference |

| EGF receptor-autophosphorylation | EGFR | 0.55 µg/mL | [5] |

| Cell Growth Inhibition | Human Epidermoid Carcinoma (A-431 cells) | 3.6 µg/mL | [5] |

| Cell Growth Inhibition | Mouse IMC Carcinoma Cells | 3.01 µg/mL | [5] |

| EGF-induced and serum-stimulated cell growth | Human Gastric Carcinoma Cell Lines (TMK-1, MKN-1, -7, -28, -45, -74) | Dose-dependent inhibition | [10] |

Experimental Protocols

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available assays and is suitable for determining the IC50 of inhibitors like this compound.[11]

Objective: To measure the kinase activity of purified recombinant EGFR in the presence of varying concentrations of an inhibitor.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

-

This compound (or other inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare a substrate/ATP mix in Kinase Assay Buffer. The final concentrations will depend on the specific assay conditions (e.g., ATP concentration near the Km for EGFR).

-

-

Assay Setup:

-

Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 2 µL of the diluted EGFR enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of the substrate/ATP mix to each well to start the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detect ADP Production:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (wells with no enzyme).

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Inhibition of EGFR Autophosphorylation in a Cell-Based Assay (Western Blot)

This protocol describes a method to assess the ability of an inhibitor to block EGF-induced EGFR autophosphorylation in a cellular context.[12][13][14]

Objective: To determine the effect of this compound on EGFR autophosphorylation at a specific tyrosine residue (e.g., Y1068) in response to EGF stimulation.

Materials:

-

A suitable cell line with EGFR expression (e.g., A431, HCC827).

-

Cell culture medium and supplements.

-

This compound (or other inhibitor) dissolved in DMSO.

-

Human Epidermal Growth Factor (EGF).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total EGFR.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Re-probing:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-EGFR and total EGFR.

-

Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition.

-

Plot the normalized phospho-EGFR levels against the inhibitor concentration.

-

Visualizations of Pathways and Workflows

Caption: EGFR signaling pathway and the inhibitory action of this compound.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]

- 6. This compound | C9H9NO3 | CID 5328552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scitoys.com [scitoys.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com.cn [promega.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

The Discovery and History of Erbstatin: A Technical Guide

An In-Depth Exploration of a Pioneering Tyrosine Kinase Inhibitor

Abstract

Erbstatin, a natural product isolated from a strain of Streptomyces, holds a significant place in the history of cancer research as one of the earliest discovered inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. Its discovery paved the way for the development of a new class of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It includes a detailed chronology of its discovery, a summary of its biological activities with quantitative data, and a description of the key experimental protocols used in its characterization. Furthermore, this guide presents visualizations of the EGFR signaling pathway, the experimental workflow for a tyrosine kinase inhibition assay, and the isolation and synthesis of this compound, all rendered in the DOT language for Graphviz.

Discovery and History

This compound was first reported in 1986 by a team of Japanese scientists led by Hamao Umezawa at the Institute of Microbial Chemistry.[1] It was isolated from the culture broth of a soil actinomycete, Streptomyces sp. MH435-hF3, during a screening program for inhibitors of tyrosine-specific protein kinases.[1] At the time, the role of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), in cell proliferation and cancer was becoming increasingly evident, making the discovery of a specific inhibitor a significant breakthrough.

The structure of this compound was determined to be N-(2,5-dihydroxyphenyl)-2-hydroxy-2-phenylacetamide. Its relatively simple chemical structure made it an attractive candidate for synthetic studies and the development of analogs with improved stability and efficacy. The initial studies by Umezawa and his colleagues demonstrated that this compound could inhibit the autophosphorylation of the EGF receptor in A431 human vulvar epidermoid carcinoma cells, which overexpress EGFR.[1] This finding provided early and compelling evidence for its mechanism of action.

Mechanism of Action

This compound exerts its biological activity primarily through the inhibition of EGFR tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail, creating docking sites for various signaling proteins. These proteins, in turn, activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor and other substrates. This blockade of autophosphorylation effectively shuts down the downstream signaling cascades, leading to the inhibition of cancer cell growth.

Quantitative Data

The inhibitory activity of this compound has been characterized against various kinases and cell lines. The following tables summarize some of the key quantitative data reported in the literature.

| Target Kinase | IC50 Value | Reference |

| EGFR (from A431 cells) | 0.55 µg/mL | [3] |

| Protein Kinase C (PKC) | 19.8 µM | [2] |

| Cell Line | Cancer Type | IC50 Value | Reference |

| A431 | Human epidermoid carcinoma | 3.6 µg/mL | [3] |

| IMC carcinoma | Mouse carcinoma | 3.01 µg/mL | [3] |

Experimental Protocols

Tyrosine Kinase Inhibition Assay

The following is a generalized protocol for an in vitro tyrosine kinase inhibition assay, based on the methods used in the early characterization of this compound. This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by the kinase.

Materials:

-

A431 cell membranes (as a source of EGFR)

-

Histone H2B (as a substrate)

-

[γ-³²P]ATP (radiolabeled ATP)

-

This compound (or other inhibitors)

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MnCl₂, 5 mM MgCl₂)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, A431 cell membranes, and Histone H2B.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto phosphocellulose paper and immersing it in TCA to precipitate the proteins.

-

Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the Histone H2B substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Tyrosine Kinase Inhibition Assay

Caption: Experimental workflow for a tyrosine kinase inhibition assay.

Isolation of this compound from Streptomyces sp. MH435-hF3

Caption: Workflow for the isolation of this compound.

Total Synthesis of this compound

Caption: A simplified workflow for the total synthesis of this compound.

Conclusion

The discovery of this compound marked a pivotal moment in the development of targeted cancer therapies. As one of the first identified inhibitors of a receptor tyrosine kinase, it provided a proof-of-concept for a therapeutic strategy that has since become a cornerstone of modern oncology. Although this compound itself did not proceed to clinical use due to issues with stability, its legacy lies in the countless research programs it inspired, leading to the development of highly successful EGFR inhibitors like gefitinib and erlotinib. This technical guide has provided a detailed overview of the discovery, mechanism, and characterization of this pioneering molecule, offering valuable insights for the next generation of researchers in the field of drug discovery and development.

References

Erbstatin: A Technical Guide to a Foundational Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbstatin is a natural product isolated from Streptomyces sp. that has played a pivotal role in the study of signal transduction. As a potent inhibitor of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), it has been instrumental in elucidating the function of these enzymes in cell growth, proliferation, and transformation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical properties, and its effects on critical signaling pathways. Detailed experimental protocols for assays commonly used to characterize its activity are provided, alongside quantitative inhibitory data and visualizations of its molecular interactions.

Chemical and Physical Properties

This compound is a hydroquinone derivative with a relatively low molecular weight, making it a valuable tool for in vitro and cell-based studies. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 100827-28-9 | |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO, Methanol, Acetone | [1] |

| Insolubility | Insoluble in Water, Hexane | [1] |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of protein tyrosine kinases (PTKs).[3] Tyrosine kinases are critical enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a fundamental step in many signal transduction cascades that regulate cellular processes.[4]

This compound's principal target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] Kinetic studies have shown that this compound acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate.[5] This suggests that it binds to a site on the EGFR kinase domain that is distinct from the binding sites of either ATP or the substrate, thereby lowering the enzyme's affinity for both.[5][6] This inhibition prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling pathways.[7] While potent against EGFR, this compound has also been shown to inhibit other kinases, including Protein Kinase C (PKC), where it acts as a competitive inhibitor with ATP.[8]

Inhibition of the EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and the activation of its intracellular kinase domain. This leads to autophosphorylation and the recruitment of adaptor proteins like Grb2, which in turn activate downstream signaling cascades, most notably the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.[9][10] These pathways are central to regulating cell proliferation, survival, and differentiation.

This compound's inhibition of EGFR autophosphorylation effectively blocks the initiation of these downstream signals, leading to a reduction in cell proliferation and survival.[9][11]

Quantitative Inhibitory Data

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

| Target | IC₅₀ Value | Assay Conditions | Reference |

| EGFR Autophosphorylation | 0.55 µg/mL (~3.1 µM) | In vitro kinase assay | [1] |

| Protein Kinase C (PKC) | 19.8 µM | In vitro kinase assay | [8] |

| Human Epidermoid Carcinoma (A-431) Growth | 3.6 µg/mL (~20.1 µM) | Cell-based growth assay | [1] |

| Mouse IMC Carcinoma Cell Growth | 3.01 µg/mL (~16.8 µM) | Cell-based growth assay | [1] |

| Vascular Endothelial Cell Proliferation | 3.6 µM | Cell-based proliferation assay | [12] |

Note: IC₅₀ values can vary between experiments based on assay conditions such as ATP and substrate concentrations.[13]

Experimental Protocols

The characterization of tyrosine kinase inhibitors like this compound relies on a set of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR kinase domain (e.g., SignalChem)

-

Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

-

ATP solution (e.g., 10 mM)

-

This compound (dissolved in DMSO)

-

Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 50% DMSO.

-

Enzyme Incubation: Add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well of a 384-well plate. Add 0.5 µL of the diluted this compound or DMSO (for control wells). Incubate for 30 minutes at room temperature.[3]

-

Reaction Initiation: Prepare a solution of ATP and substrate in kinase reaction buffer (e.g., 15 µM ATP and 5 µM peptide substrate final concentrations). Initiate the kinase reaction by adding 45 µL of this mix to each well.[3]

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.

-

Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability and Proliferation (MTT) Assay

This cell-based assay determines the effect of this compound on the viability and metabolic activity of cells, which is an indicator of proliferation. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Materials:

-

Cancer cell line of interest (e.g., A-431)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl solution or DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[14]

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8][14]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][14]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins (e.g., EGFR, ERK, Akt) within a signaling pathway following treatment with an inhibitor.

Materials:

-

Cells and this compound for treatment

-

Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins)[5]

-

Primary antibodies (specific for the phosphorylated protein and the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with phosphatase inhibitors to preserve phosphorylation states.[5]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., total EGFR) to serve as a loading control and confirm that changes in the phospho-signal are not due to changes in total protein levels.

Conclusion

This compound remains a cornerstone tool in cancer research and cell biology. Its well-characterized inhibitory action against EGFR has provided a fundamental model for understanding the role of tyrosine kinases in cellular signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate signal transduction pathways and to screen for novel therapeutic agents. While its own clinical application has been limited, the knowledge gained from studying this compound and its analogs has been invaluable in guiding the development of modern, highly selective tyrosine kinase inhibitors used in oncology today.

References

- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. rsc.org [rsc.org]

- 4. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Elucidating the Inhibitory Potential of Statins Against Oncogenic c-Met Tyrosine Kinase Through Computational and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]

Erbstatin: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbstatin is a naturally occurring compound isolated from the actinomycete Streptomyces sp. MH435-hF3[1]. It is a potent inhibitor of protein tyrosine kinases, with a particular specificity for the Epidermal Growth Factor Receptor (EGFR). Its ability to selectively block crucial signaling pathways involved in cell proliferation and transformation has established it as an invaluable tool in cancer research and drug discovery. This document provides an in-depth overview of the core biochemical properties of this compound, its mechanism of action, quantitative data on its biological activity, and detailed protocols for its characterization.

Physicochemical and Biochemical Properties

This compound is a relatively small molecule with defined chemical characteristics. It is noted for its solubility in common organic solvents and insolubility in aqueous solutions. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.175 g/mol | [1] |

| Source | Streptomyces sp. MH435-hF3 | [1] |

| Purity | >98% (by HPLC) | [1] |

| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO), and Acetone | [1] |

| Insoluble in Water (H₂O) and Hexane | [1] | |

| CAS Number | 100827-28-9 | [1] |

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of the EGFR. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades.

This compound blocks this initial autophosphorylation step. Kinetic studies have shown that this compound acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate, suggesting it binds to a site distinct from, but related to, the ATP and substrate binding sites on the EGFR kinase domain[2]. By preventing receptor phosphorylation, this compound effectively halts the recruitment of adaptor proteins like Grb2-Sos, thereby blocking the activation of the Ras-Raf-MAPK pathway, which is critical for cell proliferation and survival[1]. While highly active against EGFR, this compound has also been shown to inhibit other tyrosine kinases, such as p185ERBB2 and pp60c-src, and even the serine/threonine kinase Protein Kinase C (PKC) at higher concentrations[3][4].

References

- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]

- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Erbstatin Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbstatin is a naturally occurring compound isolated from Streptomyces sp. that has garnered significant interest as a potent inhibitor of protein tyrosine kinases.[1] Its ability to selectively target these enzymes, which play a crucial role in cellular signal transduction, has positioned it as a valuable tool in cancer research and drug development. This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the core concepts through signaling pathway and workflow diagrams.

Core Signaling Pathways Targeted by this compound

This compound's primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By doing so, it effectively blocks the initiation of a cascade of downstream signaling events that are critical for cell proliferation, survival, and differentiation. The key pathways affected by this compound are:

-

EGFR Signaling Pathway: Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation is the initial step that this compound blocks.

-

Ras-Raf-MEK-ERK (MAPK) Pathway: Activated EGFR recruits adaptor proteins like Grb2, which in turn activates the GTPase Ras. This triggers a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the regulation of transcription factors that control cell proliferation and differentiation. This compound's inhibition of EGFR prevents the activation of this entire pathway.

-

PI3K-Akt Signaling Pathway: Phosphorylated EGFR can also activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. This leads to the activation of Akt, a serine/threonine kinase that promotes cell survival and inhibits apoptosis. By inhibiting the initial EGFR phosphorylation, this compound curtails the activation of this pro-survival pathway.

-

STAT Signaling Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated downstream of EGFR, leading to their translocation to the nucleus and regulation of gene expression involved in cell growth and survival. This compound's action on EGFR can modulate this signaling axis.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against various kinases and cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

| Target Enzyme/Process | IC50 Value | Notes |

| EGFR Autophosphorylation | 0.55 µg/mL | Inhibition of the initial step in EGFR signaling.[1] |

| Protein Kinase C (PKC) | 19.8 +/- 3.2 µM | Demonstrates that this compound can also inhibit serine/threonine kinases.[3] |

| p185ERBB2 (HER2/neu) | Inhibitory Effect Noted | Specific IC50 value not available in the reviewed literature.[4] |

| pp60c-src | Inhibitory Effect Noted | Specific IC50 value not available in the reviewed literature.[2][4] |

| Cell Line | IC50 Value for Growth Inhibition | Cell Type |

| A-431 | 3.6 µg/mL | Human epidermoid carcinoma[1] |

| IMC-carcinoma | 3.01 µg/mL | Mouse carcinoma[1] |

| Vascular Endothelial Cells | 3.6 µM | Inhibition of angiogenesis component.[5] |

| Human Gastric Carcinoma | Dose-dependent Inhibition | TMK-1, MKN-1, -7, -28, -45, -74 cell lines.[4] |

| Human Neural Tumor Cell Lines | Differentiation Induced | SK-N-DZ (neuroblastoma), Med-3 (medulloblastoma).[6] |

Visualizing the Inhibition

To better understand the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. In situ inhibition of tyrosine protein kinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of angiogenesis by this compound, an inhibitor of tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Inhibitors for protein tyrosine kinases, this compound, genistein and herbimycin A, induce differentiation of human neural tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

Erbstatin In Vitro: A Technical Guide to its Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on Erbstatin, a potent inhibitor of tyrosine kinases. This compound, originally isolated from Streptomyces sp., has been a focal point of cancer research due to its ability to interfere with key signaling pathways implicated in cell proliferation and malignancy. This document summarizes the quantitative data on its inhibitory activity, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects primarily by inhibiting protein tyrosine kinases. It acts as a competitive inhibitor with respect to ATP and a non-competitive or partial competitive inhibitor with respect to the peptide substrate for certain kinases.[1][2] This dualistic inhibitory action disrupts the phosphorylation cascade essential for various cellular processes, most notably the signal transduction pathways initiated by growth factor receptors.

One of the primary targets of this compound is the Epidermal Growth Factor Receptor (EGFR). By inhibiting the intrinsic tyrosine kinase activity of EGFR, this compound blocks the autophosphorylation of the receptor, a critical step in activating downstream signaling pathways such as the Ras-MAPK pathway.[3] This inhibition ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells.[3][4]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified across various targets and cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a comparative look at its efficacy.

| Target Enzyme/Process | IC50 | Ki | Notes |

| EGF Receptor Autophosphorylation | 0.55 µg/ml | - | In vitro assay.[3] |

| Protein Kinase C (PKC) | 19.8 +/- 3.2 µM | 11.0 +/- 2.3 µM | Competitive with ATP.[1] |

| p59fyn-kinase | 0.21 µg/ml | - | In vitro kinase assay.[5] |

| p56lck-kinase | 0.18 µg/ml | - | In vitro kinase assay.[5] |

| Cell Line | Assay Type | IC50 |

| Human Epidermoid Carcinoma (A-431) | Cell Growth Inhibition | 3.6 µg/ml |

| IMC-Carcinoma Cells | Cell Growth Inhibition | 3.01 µg/ml |

| Vascular Endothelial Cells | Cell Proliferation | 3.6 µM |

| Human Gastric Carcinoma (TMK-1, MKN-1, -7, -28, -45, -74) | EGF-induced Cell Growth | Dose-dependent inhibition |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key in vitro experiments commonly performed to evaluate the efficacy and mechanism of action of this compound.

Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the activity of a specific tyrosine kinase, such as the EGFR kinase.

Materials:

-

Purified tyrosine kinase (e.g., recombinant EGFR)

-

Peptide substrate (e.g., a synthetic poly(Glu, Tyr) peptide)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the assay buffer, peptide substrate, and the purified tyrosine kinase.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes).

-

Stop the reaction (e.g., by adding a solution like trichloroacetic acid).

-

Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper extensively to remove unincorporated ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter or other detection method.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A-431, TMK-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Culture and treat cells with the desired concentrations of this compound for a specific duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows of the in vitro assays described above.

References

- 1. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]

- 4. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

The Cellular Effects of Erbstatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbstatin, a natural product isolated from Streptomyces sp., is a potent inhibitor of protein tyrosine kinases (PTKs). Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of PTKs, with a notable selectivity for the Epidermal Growth factor Receptor (EGFR). This inhibition disrupts downstream signaling cascades, leading to a variety of cellular effects, including the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, detailing its mechanism of action, impact on key signaling pathways, and summarizing quantitative data on its efficacy. Furthermore, it provides detailed protocols for key experimental assays and visual representations of signaling pathways and experimental workflows to aid researchers in their study of this and similar compounds.

Mechanism of Action

This compound exerts its cellular effects primarily through the inhibition of protein tyrosine kinases. It acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding site within the catalytic domain of these enzymes. While it shows activity against several PTKs, its most well-characterized target is the Epidermal Growth Factor Receptor (EGFR).

Inhibition of EGFR Signaling

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligand (e.g., Epidermal Growth Factor, EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, differentiation, and migration.

This compound's binding to the ATP pocket of EGFR prevents this autophosphorylation, thereby blocking the initiation of these downstream signaling pathways.[1] This blockade is a critical event that underlies the majority of this compound's observed cellular effects.

Effects on Other Kinases

While EGFR is a primary target, studies have shown that this compound can also inhibit other tyrosine kinases, including p185ERBB2 (HER2) and pp60c-src, albeit with potentially different potencies.[2] Additionally, at higher concentrations, this compound has been observed to inhibit the serine/threonine kinase Protein Kinase C (PKC), acting as a competitive inhibitor of ATP in this context as well.[3] This broader kinase inhibitory profile may contribute to its overall cellular activity but also highlights the potential for off-target effects.

Core Cellular Effects of this compound Treatment

The inhibition of critical signaling pathways by this compound translates into several key cellular outcomes:

Inhibition of Cell Proliferation and Growth

A primary and well-documented effect of this compound is the dose-dependent inhibition of cell proliferation and growth in various cancer cell lines.[1][2] This is a direct consequence of the blockade of growth factor signaling pathways, such as the EGFR pathway, which are often dysregulated in cancer.

Induction of Cell Cycle Arrest

This compound treatment has been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints. By inhibiting the signaling pathways that drive cell cycle progression, this compound can prevent cells from entering the DNA synthesis (S) phase or mitosis (M) phase. This effect is often mediated by the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Induction of Apoptosis

In addition to halting cell cycle progression, this compound can induce programmed cell death, or apoptosis. The inhibition of survival signals, particularly those mediated by the PI3K/Akt pathway, is a key mechanism through which this compound promotes apoptosis.

Impact on Key Signaling Pathways

This compound's inhibitory action on EGFR disrupts two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

The Ras-Raf-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS then activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate the expression of genes involved in cell proliferation. This compound's inhibition of EGFR autophosphorylation prevents the recruitment of Grb2 and the subsequent activation of this entire cascade.

The PI3K-Akt Pathway

The PI3K-Akt pathway is a critical mediator of cell survival and is often implicated in resistance to apoptosis. Activated EGFR can recruit and activate phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which serves as a docking site for the serine/threonine kinase Akt. Once recruited to the membrane, Akt is activated through phosphorylation and proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis. By blocking the initial EGFR activation, this compound prevents the activation of PI3K and the subsequent pro-survival signals mediated by Akt.

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data Presentation

The efficacy of this compound varies depending on the cell line and the specific kinase being targeted. The following tables summarize key quantitative data from various studies.

| Target | Cell Line/System | IC50 | Reference |

| EGFR Autophosphorylation | A-431 cells | 0.55 µg/mL | [1] |

| Cell Growth | Human Epidermoid Carcinoma (A-431 cells) | 3.6 µg/mL | [1] |

| Cell Growth | Mouse IMC Carcinoma cells | 3.01 µg/mL | [1] |

| Platelet Aggregation (PAF-induced) | Rabbit Platelets | ~20 µg/mL | |

| Protein Kinase C (PKC) | In vitro | 19.8 ± 3.2 µM | [3] |

Table 1: IC50 Values of this compound for Kinase Inhibition and Cellular Effects.

| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |

| TMK-1, MKN-1, -7, -28, -45, -74 | Human Gastric Carcinoma | Dose-dependent | Inhibition of EGF-induced and serum-stimulated cell growth | [2] |

| TMK-1 | Human Gastric Carcinoma | Not specified | Suppression of ³H-thymidine incorporation | [2] |

Table 2: Qualitative Effects of this compound on Various Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cellular effects of this compound.

In Vitro Tyrosine Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase, such as EGFR.

Materials:

-

Purified recombinant tyrosine kinase (e.g., EGFR)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a solution of the tyrosine kinase in kinase reaction buffer.

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the kinase solution to the wells of a 96-well plate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of substrate phosphorylation. This can be done using various methods, such as:

-

ELISA-based methods: Using an antibody that specifically recognizes the phosphorylated substrate.

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody.

-

-

Measure the signal in each well using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Caption: Experimental Workflow for an In Vitro Tyrosine Kinase Inhibition Assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.

Caption: Experimental Workflow for a Cell Viability/Cytotoxicity (MTT) Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution containing a DNA-binding dye (e.g., propidium iodide, PI) and RNase A

-

Flow cytometer

Procedure:

-

Harvest the cells (both adherent and floating) after this compound treatment.

-

Wash the cells with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes. RNase A is included to ensure that only DNA is stained.

-

Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of the DNA dye in each cell, which is proportional to the DNA content.

-

The resulting data is displayed as a histogram, where cells in G0/G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have a DNA content between 2n and 4n.

-

Analyze the histograms to determine the percentage of cells in each phase of the cell cycle for each treatment condition.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (containing calcium)

-

Flow cytometer

Procedure:

-

Harvest the cells after this compound treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

The analysis will generate a dot plot with four quadrants:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage not related to apoptosis)

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion

This compound is a valuable tool for studying the roles of protein tyrosine kinases in cellular processes and serves as a lead compound for the development of more potent and specific kinase inhibitors. Its ability to inhibit EGFR signaling and consequently block cell proliferation, induce cell cycle arrest, and promote apoptosis underscores its potential as an anticancer agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular effects of this compound and to explore its therapeutic applications. The provided visualizations of the key signaling pathway and experimental workflows are intended to facilitate a deeper understanding of its mechanism of action and the methods used for its characterization. Further research is warranted to fully elucidate its complete kinase inhibitory profile and to optimize its therapeutic potential.

References

Erbstatin Target Specificity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity profile of Erbstatin, a naturally derived tyrosine kinase inhibitor. This document details its primary targets, off-target activities, and the experimental methodologies used to elucidate its inhibitory profile. The information is presented to aid researchers and professionals in drug development in understanding the nuanced interactions of this compound with the human kinome.

Introduction to this compound

This compound is a microbial-derived compound initially identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its ability to selectively inhibit protein tyrosine kinases over serine/threonine kinases has made it a valuable tool in signal transduction research and a lead compound for the development of more potent and specific anti-cancer agents. Understanding its complete target specificity is crucial for interpreting experimental results and predicting potential therapeutic and off-target effects.

Target Specificity Profile of this compound

This compound exhibits a distinct profile of inhibitory activity against various protein kinases. While its primary target is the Epidermal Growth Factor Receptor (EGFR), it also demonstrates activity against other kinases, including members of the ErbB family and certain serine/threonine kinases.

Quantitative Inhibition Data

The inhibitory potency of this compound against its key targets is summarized in the table below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are critical metrics for assessing inhibitor potency and affinity.

| Target Kinase | IC50 | Ki | Mechanism of Inhibition |

| EGFR | 0.55 µg/mL | Not Reported | Partial competitive with respect to ATP and peptide substrate[1] |

| Protein Kinase C (PKC) | 19.8 ± 3.2 µM | 11.0 ± 2.3 µM | Competitive with respect to ATP[3] |

| cAMP-dependent Protein Kinase (PKA) | Potent Inhibition | Not Reported | Competitive with respect to ATP[1] |

| p185/HER2/ErbB2 | Inhibition Observed | Not Reported | Not Determined |

| pp60c-src | Inhibition Observed | Not Reported | Not Determined |

| PDGF Receptor Kinase | Inhibition Observed | Not Reported | Not Determined[4] |

| Myosin Light Chain Kinase | Lower Potency Inhibition | Not Reported | Not Determined[3] |

Signaling Pathway Inhibition

This compound's primary mechanism of action involves the inhibition of the EGFR signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. By blocking EGFR autophosphorylation, this compound prevents the recruitment and activation of downstream signaling molecules.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT signaling cascades, which ultimately promote cell growth and survival.

Experimental Protocols

The determination of this compound's target specificity profile relies on a variety of robust experimental methodologies. These protocols are designed to quantify the inhibitory activity of the compound against purified kinases and in complex cellular environments.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of this compound against a specific protein kinase, such as EGFR.

Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity in a purified, in vitro system.

Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Specific peptide substrate for the kinase

-

This compound (dissolved in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well microtiter plates

-

Phosphocellulose paper or other capture membrane (for radiometric assay)

-

Scintillation counter or luminescence plate reader

-

Stop solution (e.g., 75 mM phosphoric acid or EDTA)

Procedure:

-

Prepare Reagents: Dilute the kinase, peptide substrate, and ATP to their final working concentrations in the kinase reaction buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Kinase Reaction: a. To each well of a 96-well plate, add the kinase and the specific peptide substrate. b. Add the various concentrations of this compound or DMSO (as a vehicle control) to the wells. c. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at 30°C for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Detection of Kinase Activity:

-

Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Chemoproteomics for Target Identification (Kinobeads)

This protocol provides a conceptual workflow for identifying the cellular targets of this compound using a chemoproteomics approach with immobilized broad-spectrum kinase inhibitors (kinobeads).

Objective: To identify the spectrum of kinases that bind to this compound in a competitive manner from a complex cell lysate.

Materials:

-

Cell lines of interest

-

Cell lysis buffer

-

This compound

-

Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer (for protein identification and quantification)

Procedure:

-

Cell Lysate Preparation: Grow and harvest cells. Lyse the cells to obtain a native protein extract containing the kinome.

-

Competitive Binding: a. Incubate the cell lysate with varying concentrations of free this compound. This allows this compound to bind to its target kinases. b. Add the kinobeads to the lysate. The kinobeads will capture kinases that are not already bound by this compound.

-

Affinity Purification: a. Incubate the lysate with the kinobeads to allow for binding of the unbound kinases. b. Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Sample Preparation: a. Elute the captured kinases from the beads. b. Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).

-

Mass Spectrometry and Data Analysis: a. Analyze the protein samples by LC-MS/MS to identify and quantify the captured kinases. b. Compare the amount of each kinase captured in the presence of this compound to the amount captured in the vehicle control. c. Kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are identified as its cellular targets.

Conclusion

This compound serves as a foundational tool for studying tyrosine kinase inhibition. Its target specificity profile, centered on EGFR but extending to other kinases, highlights the importance of comprehensive inhibitor characterization. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound and other kinase inhibitors, ultimately contributing to the development of more selective and effective therapeutics. The provided data and protocols are intended to be a valuable resource for the scientific community engaged in kinase inhibitor research and drug discovery.

References

- 1. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]

- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Erbstatin: A Technical Guide to its Chemical Structure, Properties, and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbstatin is a naturally occurring compound isolated from Streptomyces sp. that has garnered significant interest in cancer research due to its potent inhibitory activity against protein tyrosine kinases.[1] As a competitive inhibitor of ATP, this compound primarily targets the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action as a kinase inhibitor. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C9H9NO3, is a relatively small molecule with a molecular weight of 179.17 g/mol .[1] Its structure features a hydroquinone ring linked to a formamide group via an ethylenic bridge.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C9H9NO3 | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| CAS Number | 100827-28-9 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF, and ethanol. | [1] |

| SMILES | O=CNC=Cc1cc(O)ccc1O | |

| InChI | InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+ |

Biological Activity and Kinase Selectivity

This compound exhibits potent inhibitory activity against several protein tyrosine kinases, with a particular selectivity for the epidermal growth factor receptor (EGFR).[1] It also shows inhibitory effects on other kinases, albeit at higher concentrations. Its ability to inhibit these kinases leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 2: Inhibitory Activity of this compound against Various Kinases

| Kinase Target | IC50 | Cell Line/Assay Conditions | Reference |

| EGF Receptor Kinase | 0.55 µg/mL | In vitro autophosphorylation | |

| Protein Kinase C (PKC) | 19.8 ± 3.2 µM | In vitro | [4] |

| src-type kinase | Little to no effect | from bovine brain | [5] |

| PDGF Receptor Kinase | Inhibited | - | [5] |

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | IC50 | Cancer Type | Reference |

| A431 | 3.6 µg/mL | Human epidermoid carcinoma | |

| IMC-carcinoma | 3.01 µg/mL | Mouse carcinoma |

Mechanism of Action: Inhibition of EGFR Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR.[1] This inhibition blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1][3] The three major signaling pathways downstream of EGFR that are affected by this compound are the RAS-RAF-MEK-ERK (MAPK), PI3K/AKT, and JAK/STAT pathways.[6]

Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and survival. Upon EGFR activation, the adaptor protein Grb2 binds to the phosphorylated receptor and recruits SOS, a guanine nucleotide exchange factor, which in turn activates RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and ERK. This compound's inhibition of EGFR prevents the initial activation of this pathway.

Caption: this compound inhibits the RAS-RAF-MEK-ERK pathway.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is another critical signaling route downstream of EGFR that promotes cell survival and inhibits apoptosis. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to the activation of AKT. By blocking EGFR activation, this compound prevents the initiation of this pro-survival pathway.

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is also activated by EGFR and plays a role in cell proliferation and survival. Upon ligand binding, EGFR can associate with and activate Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell growth and survival. This compound's inhibition of EGFR phosphorylation prevents the activation of this pathway at its origin.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

EGFR Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against EGFR tyrosine kinase.

Caption: General workflow for an EGFR kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-